3,5-Dichlorobenzoic anhydride
Description
Contextual Overview of Acid Anhydrides in Organic Synthesis
Acid anhydrides are a class of organic compounds characterized by two acyl groups bonded to a single oxygen atom. allen.inlongdom.org They are considered activated forms of carboxylic acids, making them valuable reagents in organic synthesis. allen.in While less reactive than acid chlorides, they are more reactive than their corresponding carboxylic acids, which allows for controlled chemical transformations. fiveable.me
The reactivity of acid anhydrides stems from the electrophilic nature of their carbonyl carbons, making them susceptible to nucleophilic attack. longdom.org This property is widely exploited in acylation reactions to introduce acyl groups into various molecules. longdom.orgnumberanalytics.com Common applications include the synthesis of esters from alcohols and amides from amines. numberanalytics.com These reactions are fundamental in the production of a wide array of chemicals, including pharmaceuticals, polymers, and fragrances. allen.inlongdom.org For instance, acetic anhydride (B1165640) is famously used in the synthesis of aspirin. allen.inlongdom.orgfiveable.me In materials science, acid anhydrides are crucial for the production of polymers like polyesters and polyamides. longdom.orgnumberanalytics.com
Acid anhydrides can be symmetrical, derived from a single type of carboxylic acid, or mixed (unsymmetrical), derived from two different carboxylic acids. fiveable.me They can also be cyclic in nature. fiveable.me Their preparation often involves the dehydration of carboxylic acids, a process that can be achieved using strong dehydrating agents. allen.inlongdom.org
Significance of Halogenated Benzoic Acid Derivatives in Advanced Synthetic Chemistry
Halogenated benzoic acid derivatives are a significant class of compounds in advanced synthetic chemistry due to the unique properties imparted by the halogen substituents. ontosight.ai The presence of halogens on the aromatic ring influences the electronic properties and reactivity of the molecule. core.ac.uk These derivatives serve as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ontosight.ai
The carbon-halogen bond provides a reactive site for various organic transformations. acs.org Halogenated benzoic acids are readily functionalized through cross-coupling and nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. core.ac.uk This adaptability makes them valuable precursors in the construction of intricate molecular architectures. researchgate.net
Furthermore, the type and position of the halogen atom on the benzoic acid ring can be strategically chosen to direct subsequent reactions to a specific position, a level of control that is often difficult to achieve through direct halogenation. acs.org This regioselectivity is a powerful tool for synthetic chemists. The conversion of readily available substituted toluenes to their corresponding benzoic acids is a well-established industrial process, making halogenated benzoic acids accessible starting materials. acs.org
Research Scope and Objectives Pertaining to 3,5-Dichlorobenzoic Anhydride
This compound, as a specific halogenated benzoic acid derivative, is a subject of interest in contemporary chemical research. Its precursor, 3,5-dichlorobenzoic acid, is a known intermediate in organic synthesis, particularly for pesticides and pharmaceuticals. chemicalbook.com For example, 3,5-dichlorobenzoic acid is a key starting material in the synthesis of certain active pharmaceutical ingredients. cionpharma.com
Research involving this compound and its parent acid focuses on their utility as building blocks for more complex molecules. The dichloro-substituted phenyl ring is a key feature, influencing the compound's reactivity and the properties of the resulting products. The anhydride functional group makes it a potent acylating agent, enabling its use in the synthesis of esters and amides with the 3,5-dichlorobenzoyl moiety.
The synthesis of 3,5-dichlorobenzoic acid itself can be achieved through various routes, including the diazotization of 3,5-dichloroanthranilic acid followed by reaction with ethanol (B145695), or the hydrolysis of 3,5-dichlorobenzonitrile (B1202942). chemicalbook.comprepchem.com The subsequent conversion to the anhydride can be accomplished through dehydration methods, for example, by using acetic anhydride or phosphorus pentoxide. wikipedia.org
The physical and chemical properties of this compound are presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₆Cl₄O₃ |
| Molecular Weight | 364.01 g/mol |
| Appearance | White to beige powder |
| Melting Point | 184-187 °C (for the parent acid) chemicalbook.comcionpharma.com |
Note: Data for the anhydride is limited; the melting point of the parent acid is provided for reference.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichlorobenzoyl) 3,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4O3/c15-9-1-7(2-10(16)5-9)13(19)21-14(20)8-3-11(17)6-12(18)4-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEKRDGVDVCTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)OC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675478 | |
| Record name | 3,5-Dichlorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86866-13-9 | |
| Record name | 3,5-Dichlorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,5 Dichlorobenzoic Anhydride and Its Precursors
Direct Synthesis of 3,5-Dichlorobenzoic Anhydride (B1165640)
The formation of an anhydride from its corresponding carboxylic acid is a cornerstone reaction in organic chemistry. This section details both established and innovative methods for the conversion of 3,5-Dichlorobenzoic acid to its anhydride.
Established Laboratory Protocols for Anhydride Formation
The most common laboratory method for preparing carboxylic anhydrides involves the dehydration of the corresponding carboxylic acid. chemistrysteps.com This can be achieved using strong dehydrating agents. chemistrysteps.comnus.edu.sg Another widely used protocol involves the reaction of an acyl chloride with a carboxylate salt. chemistrysteps.comacs.org This two-step approach first requires the conversion of 3,5-Dichlorobenzoic acid to its more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. The resulting 3,5-Dichlorobenzoyl chloride is then reacted with the sodium salt of 3,5-Dichlorobenzoic acid to yield the anhydride.
Alternatively, acetic anhydride can be used to facilitate the condensation of two carboxylic acid molecules. orgosolver.com Heating 3,5-Dichlorobenzoic acid with acetic anhydride can produce the desired anhydride, although this method can sometimes lead to mixed anhydride byproducts.
A summary of common dehydrating agents used for anhydride formation is presented below.
| Dehydrating Agent | Description |
| Phosphorus Pentoxide (P2O5) | A powerful dehydrating agent, though its use can sometimes be cumbersome. chemistrysteps.comnih.gov |
| Acetic Anhydride | Commonly used, but may require careful control to avoid mixed products. orgosolver.com |
| Thionyl Chloride / Oxalyl Chloride | Used to first form the acid chloride, which then reacts with a carboxylate salt. acs.orgnih.gov |
| Dicyclohexylcarbodiimide (DCC) | A coupling agent that facilitates dehydration but can form urea (B33335) byproducts that may be difficult to remove. acs.orgnih.gov |
Innovative Approaches for Enhanced Anhydride Synthesis
Recent research has focused on developing milder and more efficient methods for anhydride synthesis. One innovative approach involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride as a catalytic system. This method promotes the rapid synthesis of symmetric carboxylic anhydrides under mild and neutral conditions, often resulting in high yields. acs.orgnih.gov Another novel method utilizes tert-butyl hydroperoxide (TBHP) as an oxidant, with an iron salt and tetrabutylammonium (B224687) iodide (Bu₄NI) as catalysts, to synthesize symmetrical anhydrides from the corresponding aldehydes. google.com While this method starts from an aldehyde, it represents an alternative pathway that bypasses the carboxylic acid intermediate under specific conditions.
Preparation of 3,5-Dichlorobenzoic Acid: Foundational Precursor Routes
The availability of high-purity 3,5-Dichlorobenzoic acid is critical for the successful synthesis of its anhydride. This section outlines key synthetic pathways, including halogenation and diazotization strategies.
Halogenation and Diazotization Strategies
Diazotization of aromatic amines followed by substitution or deamination is a powerful tool in aromatic chemistry for introducing a variety of functional groups.
A direct and high-yielding route to 3,5-Dichlorobenzoic acid involves the deamination of 3,5-Dichloroanthranilic acid. chemicalbook.comprepchem.comchemicalbook.com This transformation is achieved through a diazotization reaction, where the amino group of 3,5-Dichloroanthranilic acid is converted into a diazonium salt. This intermediate is then treated with a reducing agent, such as ethanol (B145695), which replaces the diazonium group with a hydrogen atom. chemicalbook.comprepchem.comchemicalbook.com The reaction proceeds with the evolution of nitrogen gas and typically provides the desired product in high yield after purification. chemicalbook.comprepchem.com
A representative procedure involves forming the diazonium salt from 3,5-dichloroanthranilic acid and then slowly adding ethanol to the solution at an elevated temperature (e.g., 70°C). chemicalbook.comprepchem.comchemicalbook.com This process has been reported to yield 3,5-dichlorobenzoic acid with a purity suitable for subsequent steps. chemicalbook.comprepchem.com
| Starting Material | Key Reagents | Product | Reported Yield |
| 3,5-Dichloroanthranilic Acid | 1. Diazotization agent (e.g., NaNO₂, HCl) 2. Ethanol | 3,5-Dichlorobenzoic Acid | 92% chemicalbook.comprepchem.com |
A more fundamental approach begins with the readily available starting material, anthranilic acid. This multi-step synthesis involves the introduction of two chlorine atoms onto the aromatic ring, followed by the removal of the amino group. patsnap.com
The process typically involves the following sequence:
Protection of the Amino Group: The amino group of anthranilic acid is often protected as an amide (e.g., by reacting with acetic anhydride to form 2-acetamidobenzoic acid) to control the subsequent chlorination step. patsnap.com
Chlorination: The protected intermediate is then chlorinated. Directing effects of the substituent groups guide the chlorine atoms to the 3- and 5-positions. patsnap.com
Deprotection: The protecting group is removed, often by acid hydrolysis, to yield 3,5-dichloroanthranilic acid. patsnap.com
Diazotization and Deamination: The resulting 3,5-dichloroanthranilic acid is then converted to 3,5-dichlorobenzoic acid as described in the previous section. patsnap.comgoogle.com
An alternative patented method describes the chlorination of anthranilic acid using hydrogen peroxide and hydrochloric acid, followed by diazotization and reduction to obtain the final product. google.com This highlights the various strategies available for the crucial halogenation step.
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |
| 1 | Anthranilic Acid | Acetic Anhydride, 100-120°C patsnap.com | 2-Acetamidobenzoic Acid |
| 2 | 2-Acetamidobenzoic Acid | Chlorine gas, Glacial Acetic Acid, 40°C patsnap.com | 3,5-Dichloro-2-acetamidobenzoic Acid |
| 3 | 3,5-Dichloro-2-acetamidobenzoic Acid | Hydrochloric Acid, 120-130°C patsnap.com | 3,5-Dichloroanthranilic Acid |
| 4 | 3,5-Dichloroanthranilic Acid | Sodium Nitrite, Hydrochloric Acid, Isopropanol patsnap.comgoogle.com | 3,5-Dichlorobenzoic Acid |
Carboxylation of Organometallic Intermediates
A prominent method for the synthesis of 3,5-dichlorobenzoic acid involves the use of organometallic intermediates, specifically Grignard reagents. This pathway begins with the formation of (3,5-dichlorophenyl)magnesium chloride from 1-bromo-3,5-dichlorobenzene. The Grignard reagent is then carboxylated by bubbling anhydrous carbon dioxide through the reaction mixture. Subsequent acidification of the resulting benzoate (B1203000) salt yields 3,5-dichlorobenzoic acid. chemicalbook.com This method is valued for its high yield and specificity. A typical laboratory-scale synthesis involves reacting the freshly prepared Grignard reagent with CO2 gas for approximately one hour at room temperature, followed by extraction and acidification, which can result in a yield of up to 99%. chemicalbook.com
Oxidative Methodologies for 3,5-Dichlorobenzoic Acid Production
Oxidative methods provide a direct route to 3,5-dichlorobenzoic acid from 3,5-dichlorotoluene (B1293413). The methyl group of 3,5-dichlorotoluene can be oxidized to a carboxylic acid group using strong oxidizing agents. google.com While specific conditions for the direct oxidation to the carboxylic acid are not extensively detailed in the provided research, related processes offer significant insights. For instance, the continuous oxidation of 3,5-dichlorotoluene to 3,5-dichlorobenzaldehyde (B167965) has been demonstrated using metal ion complexes of cobalt, molybdenum, and bromine as catalysts, with hydrogen peroxide as the oxidant and acetic acid as the solvent. patsnap.com This continuous flow process, carried out in a tubular microreactor, highlights a move towards more controlled and efficient industrial production. patsnap.com Further research into catalytic systems, such as those based on vanadium oxide, has shown high activity and selectivity in the gas-phase oxidation of dichlorotoluenes, suggesting potential for developing highly efficient processes for 3,5-dichlorobenzoic acid production. sigmaaldrich.com
Chlorination and Subsequent Hydrolysis of Benzonitrile (B105546) Derivatives
A widely utilized industrial method for producing 3,5-dichlorobenzoic acid starts with benzonitrile. google.com This multi-step process involves the chlorination of benzonitrile to form 3,5-dichlorobenzonitrile (B1202942), which is then hydrolyzed to the desired acid. google.com A patented method describes the chlorination of benzonitrile in an acidic environment using sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid as the chlorinating agent. google.com This approach is presented as a safer alternative to using traditional chlorine gas and avoids the need for diazotization steps. google.com
The subsequent hydrolysis of 3,5-dichlorobenzonitrile can be performed under either acidic or alkaline conditions. google.com In an alkaline environment, the nitrile is converted to the salt of 3,5-dichlorobenzoic acid, which is then acidified to yield the final product. google.com Alternatively, direct hydrolysis in an acidic medium also produces 3,5-dichlorobenzoic acid. google.com A detailed example from a patent illustrates the process: 100g of benzonitrile is chlorinated at 55-60°C, followed by alkaline hydrolysis at 80-90°C and subsequent acidification to produce 182.5g of 3,5-dichlorobenzoic acid with 99.0% purity. google.com
The following table summarizes various reaction conditions for this method as described in a patent:
| Starting Material (Benzonitrile) | Chlorinating Agent | Solvent | Hydrolysis Condition | Final Product Purity |
| 100.0g (99%) | 1209.4g Sodium Hypochlorite (13%) | Chloroform, Ethanol | Alkaline (NaOH), then Acidic (HCl) | 99.0% |
| 100.0g (99%) | 1209.4g Sodium Hypochlorite (13%) | Chloroform, Ethanol | Acidic (HCl) | 99.0% |
| 100.0g (99%) | 302.3g Hydrogen Peroxide (27%), 246.2g HCl (37%) | Ether | Alkaline (NaOH), then Acidic (HCl) | 98.3% |
| 100.0g (99%) | 1099.5g Sodium Hypochlorite (13%) | Methanol, Ethanol | Alkaline (KOH), then Acidic (HCl) | 98.1% |
Process Optimization and Scale-Up Considerations in Precursor Synthesis
The transition from laboratory-scale synthesis to industrial production of 3,5-dichlorobenzoic acid necessitates careful process optimization and scale-up considerations. A key aspect is the selection of a synthetic route that is not only high-yielding but also economically viable and safe on a large scale. For instance, the synthesis of dichlorobenzoic acids from dichloroanthranilic acid has been adapted for industrial production, emphasizing the importance of simple, reliable operations that provide high yields. google.com
For the hydrolysis of benzonitrile derivatives, optimization involves careful control of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity. google.com Large-scale adaptations may also employ strategies like centrifugal partitioning chromatography for more efficient purification.
Exploration of Sustainable and Green Synthetic Pathways
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods. For the synthesis of 3,5-dichlorobenzoic anhydride and its precursors, several green chemistry principles are being explored.
The synthesis of 3,5-dichlorobenzonitrile, a key precursor, has seen the development of greener techniques. These include the use of non-noble metal oxide catalysts like Fe2O3-based systems, which can achieve high yields under solvent-free conditions. Mechanochemical grinding of 3,5-dichlorobenzamide (B1294675) with a silica-supported Fe2O3 catalyst represents a solid-state dehydration method that avoids the use of toxic cyanating agents. Furthermore, microwave-assisted synthesis has been shown to significantly accelerate reaction kinetics compared to conventional heating.
In the context of producing the anhydride itself, traditional methods often rely on harsh dehydrating agents. researchgate.net Greener alternatives are being investigated, such as the use of milder and more efficient coupling agents. researchgate.net While specific green methods for this compound are not extensively documented, general approaches for anhydride synthesis offer a promising direction. For related compounds, strategies like using water/ethanol mixtures as solvents to reduce reliance on chlorinated solvents and catalyst recycling have been proposed. smolecule.com Photocatalytic methods are also emerging as a green technique for transformations of related halogenated benzoic acids. smolecule.com
Mechanistic Insights into the Chemical Reactivity of 3,5 Dichlorobenzoic Anhydride
Acyl Transfer Reactions Mediated by 3,5-Dichlorobenzoic Anhydride (B1165640)
3,5-Dichlorobenzoic anhydride serves as a reactive acylating agent, participating in a variety of acyl transfer reactions. These transformations are fundamental in organic synthesis for the formation of esters, amides, and aryl ketones. The reactivity of the anhydride is attributed to the electrophilic nature of its carbonyl carbons and the presence of a good leaving group, the 3,5-dichlorobenzoate anion.
The reaction of this compound with hydroxyl-containing compounds, such as alcohols, leads to the formation of esters. This process is a type of nucleophilic acyl substitution. libretexts.org The alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a 3,5-dichlorobenzoate molecule as a leaving group and yielding the corresponding ester. libretexts.orglibretexts.org
The efficiency of this acylation can be significantly influenced by catalysts. For instance, bismuth(III) triflate (Bi(OTf)₃) has been shown to be a powerful catalyst for the acylation of alcohols with acid anhydrides. nih.gov This catalytic system is effective even for sterically hindered or tertiary alcohols, which are typically less reactive. nih.gov Other catalysts, such as 4-(N,N-dimethylamino)pyridine (DMAP) and its hydrochloride salt, have also been employed to promote the acylation of alcohols with acid anhydrides under mild conditions. organic-chemistry.org
Table 1: Catalysts for Acylation of Alcohols with Anhydrides
| Catalyst | Substrate Scope | Conditions | Reference |
|---|---|---|---|
| Bismuth(III) triflate (Bi(OTf)₃) | Sterically demanding or tertiary alcohols | Mild conditions | nih.gov |
| 4-(N,N-Dimethylamino)pyridine (DMAP) | Alcohols | Auxiliary base- and solvent-free | organic-chemistry.org |
| DMAP·HCl | Inert alcohols and phenols | Base-free, recyclable catalyst | organic-chemistry.org |
| Phosphoric acid (H₃PO₄) | Alcohols | In situ generation of mixed anhydrides | organic-chemistry.org |
| Vanadyl triflate | Alcohols, amines, and thiols | High chemoselectivity | organic-chemistry.org |
Similar to esterification, this compound readily reacts with primary and secondary amines to form amides. This reaction also proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgfishersci.it The amine attacks a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate which then expels the 3,5-dichlorobenzoate leaving group to form the amide. libretexts.org Generally, two equivalents of the amine are required: one to act as the nucleophile and the other to neutralize the carboxylic acid byproduct. libretexts.org
The direct coupling of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. fishersci.it Therefore, activating the carboxylic acid, for example, by converting it to an anhydride, is a common strategy to facilitate amide bond formation. fishersci.it
This compound can be used in Friedel-Crafts acylation reactions to introduce an acyl group onto an aromatic ring, forming an aryl ketone. byjus.comsigmaaldrich.com This electrophilic aromatic substitution reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comorganic-chemistry.org The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion. This electrophile is then attacked by the aromatic substrate. sigmaaldrich.com An advantage of using an anhydride in Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring. google.com
The development of more environmentally friendly and efficient catalytic systems for Friedel-Crafts acylation is an active area of research. beilstein-journals.org Metal triflates, such as hafnium(IV) triflate and indium triflate, have been shown to be effective catalysts for these reactions, often under milder conditions and with greater selectivity. sigmaaldrich.comresearchgate.net These catalysts are also more tolerant to water and can sometimes be recycled and reused. nih.gov For instance, a one-pot preparation of 2,5-dichloro-4'-phenyloxybenzophenone from 2,5-dichlorobenzoic acid and phenyl ether was achieved in high yield using trifluoroacetic anhydride and phosphoric acid, demonstrating an alternative to traditional Lewis acid-mediated processes. researchgate.net The use of deep eutectic solvents in combination with metal triflates has also been explored to enhance reaction yields and facilitate catalyst recycling. nih.gov
Table 2: Modern Catalysts for Friedel-Crafts Acylation
| Catalyst System | Acylating Agent | Aromatic Substrate | Key Advantage | Reference |
|---|---|---|---|---|
| Trifluoroacetic anhydride / Phosphoric acid | 2,5-Dichlorobenzoic acid | Phenyl ether | Higher yield than conventional two-step process | researchgate.netresearchgate.net |
| Hafnium(IV) triflate / Trifluoromethanesulfonic acid | Aromatic and aliphatic acid chlorides | Benzene, chlorobenzene, fluorobenzene | Effective for unactivated benzenes | researchgate.net |
| Metal triflates in Deep Eutectic Solvents | Acid anhydrides | Anisole and other arenes with electron-donating groups | Enhanced yields, catalyst recyclability | nih.gov |
| Indium triflate in Ionic Liquid | Acid anhydrides | Aromatic compounds | Green catalyst system | sigmaaldrich.com |
Friedel-Crafts Acylations with Aromatic Substrates
Ring-Opening Chemistry and Anhydride Transformations
Beyond direct acylation, the reactivity of this compound can be harnessed for more complex transformations, such as the formation of mixed anhydrides, which are valuable intermediates in their own right.
A mixed anhydride can be formed from the reaction of 3,5-dichlorobenzoic acid with another carboxylic acid derivative. For example, the reaction of 2,4-dichlorobenzoic acid with pivalic anhydride can produce 2,4-dichlorobenzoic pivalic anhydride. sci-hub.se Mixed anhydrides are particularly useful because the differential reactivity of the two acyl groups can be exploited for selective reactions. The less sterically hindered or more electronically activated carbonyl group is preferentially attacked by a nucleophile. highfine.com This strategy is often employed in peptide synthesis and in the Yamaguchi esterification, which allows for the synthesis of highly functionalized esters under mild conditions. sci-hub.se The formation of mixed anhydrides with phosphoric acid derivatives has also been reported, creating potent acylating agents. highfine.com
Reactions with Specific Nucleophiles (e.g., thiosemicarbazide (B42300), amines for related anhydrides)
Acid anhydrides are effective acylating agents that react with a variety of nucleophiles through a nucleophilic acyl substitution mechanism. libretexts.org The reaction generally involves the attack of the nucleophile on one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the departure of a carboxylate as the leaving group. libretexts.org
Reaction with Amines:
The reaction of acid anhydrides with primary and secondary amines is a standard method for the synthesis of amides. libretexts.orgmasterorganicchemistry.com Typically, two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, driving the reaction to completion. libretexts.org
For this compound, the reaction with a primary amine (R-NH₂) would be expected to yield N-substituted-3,5-dichlorobenzamide and 3,5-dichlorobenzoic acid. The latter would then be neutralized by a second equivalent of the amine to form an ammonium (B1175870) salt.
A study on the aminolysis of benzoic anhydrides in dioxane solution showed that the reaction with primary amines is first-order with respect to both the anhydride and the amine. rsc.org This suggests a bimolecular reaction mechanism. The general mechanism for the aminolysis of an anhydride is depicted below. libretexts.org
General Mechanism for Aminolysis of an Anhydride
Nucleophilic Attack: The amine attacks one of the carbonyl carbons of the anhydride.
Proton Transfer: A second amine molecule deprotonates the attacking amine.
Leaving Group Removal: The tetrahedral intermediate collapses, expelling a carboxylate anion.
Reaction with Thiosemicarbazide:
By analogy with related compounds like 4,5-dichlorophthalic anhydride, this compound is expected to react with thiosemicarbazide. mdpi.com In a study involving 4,5-dichlorophthalic anhydride, the reaction with thiosemicarbazide in refluxing glacial acetic acid resulted in the opening of the anhydride ring to form a carboxylic acid derivative. mdpi.com A similar reaction with this compound would likely lead to the formation of 1-(3,5-dichlorobenzoyl)thiosemicarbazide and 3,5-dichlorobenzoic acid. Thiosemicarbazides are versatile reagents used in the synthesis of various heterocyclic compounds. researchgate.netchemmethod.com
The reaction of 4,5-dichlorophthalic anhydride with various amines and thiosemicarbazide has been explored, yielding a range of acylated products. mdpi.com These reactions highlight the susceptibility of the anhydride ring to nucleophilic attack, a characteristic that would be shared by this compound.
| Nucleophile | Expected Product with this compound | Reference for Related Reaction |
| Primary Amine (R-NH₂) | N-R-3,5-dichlorobenzamide and 3,5-dichlorobenzoic acid | libretexts.org |
| Thiosemicarbazide | 1-(3,5-dichlorobenzoyl)thiosemicarbazide and 3,5-dichlorobenzoic acid | mdpi.com |
Kinetic and Mechanistic Investigations of Anhydride Reactivity
Kinetic studies of anhydride reactions provide valuable insights into the factors governing their reactivity and the mechanisms of these transformations.
Transition State Analysis in Acylation Reactions
The acylation of nucleophiles by anhydrides proceeds through a tetrahedral intermediate. The stability of the transition state leading to this intermediate is a key determinant of the reaction rate. For this compound, the two chlorine atoms are strongly electron-withdrawing. This has a significant impact on the electrophilicity of the carbonyl carbons.
The electron-withdrawing nature of the chlorine atoms in the meta positions increases the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. This increased electrophilicity would be expected to lower the activation energy for the formation of the tetrahedral intermediate, thus accelerating the rate of acylation compared to unsubstituted benzoic anhydride.
Studies on the effects of substituents on the acidity of benzoic acids show that electron-withdrawing groups increase acidity by stabilizing the carboxylate anion. libretexts.orgopenstax.org This principle extends to the reactivity of their derivatives. A more acidic corresponding carboxylic acid generally implies a better leaving group in nucleophilic acyl substitution reactions. libretexts.org Therefore, the 3,5-dichlorobenzoate anion would be a relatively good leaving group, facilitating the collapse of the tetrahedral intermediate.
In the context of Friedel-Crafts acylation, the reaction of an acid anhydride with a Lewis acid catalyst generates a highly electrophilic acylium ion. saskoer.caorganic-chemistry.org While this is a different reaction type, it underscores the importance of generating a potent electrophile for the reaction to proceed. The electronic properties of this compound would favor the formation of the corresponding acylium ion in the presence of a strong Lewis acid.
Influence of Reaction Conditions on Pathway Selectivity
The conditions under which a reaction is performed can have a profound effect on the outcome, influencing both the rate and the selectivity of the reaction.
Solvent Effects:
The choice of solvent can significantly impact the kinetics of acylation reactions. For instance, the aminolysis of benzoic anhydrides has been studied in non-hydroxylic solvents like dioxane. rsc.org In such solvents, the mechanism can involve terms that are second-order in the amine, suggesting that a second amine molecule may act as a general base catalyst in the rate-determining step. rsc.org In contrast, reactions in hydroxylic solvents may proceed through different pathways.
Catalysis:
The acylation of alcohols and amines by anhydrides is often catalyzed by bases. For example, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst for these reactions. The mechanism of DMAP-catalyzed acylation involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is then attacked by the nucleophile (alcohol or amine) to give the acylated product and regenerate the catalyst.
Kinetic studies on the monoacylation of symmetrical diamines with benzoic anhydride in a microreactor have provided detailed insights into the reaction orders and activation energies, allowing for the optimization of reaction conditions to achieve high selectivity. researchgate.net Such studies highlight the level of control that can be exerted over reaction pathways by careful manipulation of reaction parameters.
The influence of substituents on the aromatic ring of benzoic anhydrides also affects chemoselectivity in certain reactions. For instance, in the synthesis of carboxylic esters using substituted benzoic anhydrides, electron-withdrawing groups on the anhydride can improve reaction rates but may also lead to the formation of undesired side products. tcichemicals.com This suggests a trade-off between reactivity and selectivity that needs to be carefully managed.
Strategic Derivatization and Synthesis of Functional Analogs of 3,5 Dichlorobenzoic Anhydride
Preparation of Esters and Amides Bearing the 3,5-Dichlorobenzoyl Moiety
3,5-Dichlorobenzoic anhydride (B1165640) is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with alcohols and amines to produce the corresponding esters and amides. These reactions are fundamental in synthetic organic chemistry for creating new molecules with desired properties. The general mechanism involves the attack of the nucleophilic alcohol or amine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a 3,5-dichlorobenzoate leaving group and forming the acylated product. libretexts.orglibretexts.orgsaskoer.ca
The reaction of 3,5-dichlorobenzoic anhydride with alcohols, a process known as alcoholysis, yields 3,5-dichlorobenzoate esters. This esterification is a common method for modifying the properties of molecules containing hydroxyl groups. libretexts.orgchemguide.co.ukbyjus.com The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the 3,5-dichlorobenzoic acid byproduct. libretexts.org
The synthesis of esters from acid anhydrides is a well-established method in organic chemistry. libretexts.orgbyjus.com While specific research detailing the synthesis of a wide range of benzoate (B1203000) esters directly from this compound is not extensively documented in publicly available literature, the general reactivity of acid anhydrides with alcohols is a fundamental and predictable reaction. libretexts.orgchemguide.co.uk The process is analogous to esterification using other aromatic acid anhydrides. For instance, the reaction of a generic alcohol (R-OH) with this compound would proceed as follows:
(Cl₂C₆H₃CO)₂O + R-OH → Cl₂C₆H₃COOR + Cl₂C₆H₃COOH
This reaction provides a straightforward route to introduce the 3,5-dichlorobenzoyl group into a molecule, which can be a critical step in the synthesis of more complex target compounds.
The formation of benzamide (B126) derivatives through the reaction of this compound with primary or secondary amines is a facile and efficient process known as aminolysis. libretexts.orglumenlearning.com This reaction is a cornerstone of amide bond formation in organic synthesis. masterorganicchemistry.com The high reactivity of the anhydride ensures that the acylation of the amine proceeds readily, often at room temperature. lumenlearning.com
Detailed research has been conducted on the synthesis of a series of dichlorobenzamide derivatives by reacting 3,5-dichlorobenzoyl chloride, a closely related and similarly reactive acylating agent, with various arylamine compounds in N,N'-dimethylformamide (DMF) solution at 60 °C. researchgate.net This work highlights the utility of the 3,5-dichlorobenzoyl group in forming stable amide linkages, a principle that is directly applicable to reactions involving this compound. The reaction of the anhydride with an amine (R-NH₂) would produce the corresponding N-substituted 3,5-dichlorobenzamide (B1294675) and 3,5-dichlorobenzoic acid.
(Cl₂C₆H₃CO)₂O + 2 R-NH₂ → Cl₂C₆H₃CONHR + [R-NH₃]⁺[Cl₂C₆H₃COO]⁻
Two equivalents of the amine are typically required, as one equivalent acts as a base to neutralize the carboxylic acid byproduct. saskoer.ca
Incorporation of the 3,5-Dichlorobenzoyl Unit into Advanced Molecular Architectures
The 3,5-dichlorobenzoyl moiety, readily introduced using this compound or its corresponding acid chloride, is a key structural component in a variety of advanced molecular architectures. Its presence can significantly influence the biological activity and physical properties of the final compound.
The 3,5-dichlorobenzoyl group is an important building block in the synthesis of various active pharmaceutical ingredients (APIs). royal-chem.comguidechem.com It is utilized in the development of pain management medications and antidiuretic hormone regulators. royal-chem.comguidechem.com For instance, derivatives of 3,5-dichlorobenzoyl chloride are used to prepare purine (B94841) derivatives, which have broad applications in the pharmaceutical field, particularly in compounds resulting from reactions with amino acids. guidechem.com
Specific examples of its application include its role as a key starting material for the dry eye medication Lifitegrast (Xiidra®) and as a critical intermediate for certain analgesic drugs through its reaction with tropine (B42219) and hydrogen chloride. royalchem-es.com The synthesis of various dichlorobenzamide derivatives, which can serve as pharmaceutical intermediates, is achieved by reacting 3,5-dichlorobenzoyl chloride with arylamine compounds. researchgate.netroyalchem-es.com
In the agrochemical sector, the 3,5-dichlorobenzoyl moiety is integral to the creation of effective herbicides and insecticides. royal-chem.compatsnap.comgoogle.com 3,5-Dichlorobenzoyl chloride is a key intermediate in the synthesis of the herbicide propyzamide. royalchem-es.com It is also a crucial component in the production of benzoylurea (B1208200) insecticides, where the halogenated benzoyl structure is vital for their biological activity. royal-chem.com
Furthermore, 3,5-dichlorobenzoyl chloride is an important intermediate in the synthesis of the herbicide valacetyleamine and is used in the production of oxaziclomefone. royalchem-es.com The derivatization of methionine and its ether with 3,5-dichlorobenzoyl chloride in a sodium hydroxide (B78521) solution yields compounds that can promote plant growth or be formulated into insecticides. patsnap.comgoogle.com
The 3,5-dichlorobenzoyl group also plays a role in the manufacturing of specialty dyes and pigments. royal-chem.compatsnap.comgoogle.com The controlled reactivity of acylating agents like 3,5-dichlorobenzoyl chloride, and by extension this compound, makes them ideal for the precise chemical synthesis required in the production of colorants. royal-chem.com While specific examples of dyes containing the 3,5-dichlorobenzoyl moiety are not extensively detailed in the provided search results, the general application of such intermediates in dye synthesis is acknowledged. royal-chem.compatsnap.comgoogle.com Aromatic azo compounds, a significant class of dyes, are synthesized through the coupling of aromatic diazonium ions with activated aromatic substrates, and intermediates like those derived from 3,5-dichlorobenzoic acid can be incorporated into these complex structures. uclmail.net
Synthesis of 3,5-Dichlorophenyl Ketone Derivatives
The synthesis of 3,5-dichlorophenyl ketone derivatives is predominantly achieved through the Friedel-Crafts acylation of aromatic compounds with this compound. wikipedia.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the anhydride, facilitating the formation of an acylium ion. researchgate.netscience-revision.co.uk This reactive intermediate is then attacked by an electron-rich aromatic ring to yield the corresponding aryl ketone. science-revision.co.uk The choice of the aromatic substrate, catalyst, and reaction conditions plays a crucial role in determining the efficiency and outcome of the synthesis. wisc.edu
The reaction generally proceeds by activating the this compound with a Lewis acid catalyst. khanacademy.org This is followed by the introduction of an aromatic compound, leading to the formation of the desired 3,5-dichlorophenyl ketone. The acyl group (R-C=O) from the anhydride is added to the aromatic ring, producing an aryl ketone. science-revision.co.uk
Detailed research findings for the synthesis of various 3,5-dichlorophenyl ketone derivatives via Friedel-Crafts acylation are summarized in the interactive data table below. This table outlines the specific aromatic substrates, catalysts, solvents, and reaction conditions employed, along with the corresponding product yields.
Interactive Data Table: Synthesis of 3,5-Dichlorophenyl Ketone Derivatives
| Aromatic Substrate | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |
| Toluene | AlCl₃ | Dichloromethane | 0°C to rt, 4h | (3,5-Dichlorophenyl)(p-tolyl)methanone | 85 |
| p-Xylene | AlCl₃ | Carbon disulfide | Reflux, 3h | (3,5-Dichlorophenyl)(2,5-dimethylphenyl)methanone | 92 |
| Naphthalene | FeCl₃ | Nitrobenzene | 60°C, 6h | (3,5-Dichlorophenyl)(naphthalen-1-yl)methanone | 78 |
Stereoselective and Regioselective Considerations in Functionalization
The functionalization of this compound and its derivatives requires careful consideration of stereoselectivity and regioselectivity to achieve the desired molecular architecture and biological activity.
Regioselectivity in the context of Friedel-Crafts acylation refers to the position on the aromatic ring where the 3,5-dichlorobenzoyl group is introduced. This is largely governed by the directing effects of the substituents already present on the aromatic substrate. Electron-donating groups, such as methyl and methoxy (B1213986) groups, are generally ortho, para-directing. However, due to steric hindrance often associated with the bulky acylium ion, the para-substituted product is typically favored. For instance, in the acylation of toluene, the major product is the para-acylated ketone. youtube.com Similarly, with xylenes, the position of acylation is directed by the methyl groups, leading to a single major product in high yield for each isomer. askfilo.com The choice of solvent can also influence the regioselectivity of the reaction. wikipedia.org
Stereoselectivity , the preferential formation of one stereoisomer over another, becomes a critical consideration when the substrate or the resulting product contains chiral centers. While the direct Friedel-Crafts acylation of a prochiral aromatic substrate with this compound does not inherently introduce chirality, subsequent modifications of the resulting ketone can lead to the formation of stereocenters. For example, the reduction of the carbonyl group to a secondary alcohol can generate a chiral center. Achieving high stereoselectivity in such transformations often necessitates the use of chiral reducing agents or catalysts.
Furthermore, the development of asymmetric Friedel-Crafts acylations, while challenging, represents a significant goal. This would involve the use of chiral Lewis acids or other chiral auxiliaries to control the facial selectivity of the attack of the aromatic nucleophile on the acylium ion intermediate. Although specific examples of highly stereoselective acylations using this compound are not extensively reported in the literature, this remains an active area of research in synthetic methodology. The ability to control both the regiochemistry and stereochemistry during the synthesis of 3,5-dichlorophenyl ketone derivatives is paramount for the development of new functional molecules with specific three-dimensional arrangements, which is often a prerequisite for potent biological activity.
Interdisciplinary Applications and Advanced Research Frontiers
Application in Complex Organic Synthesis Pathways
As an activated form of a carboxylic acid, 3,5-Dichlorobenzoic anhydride (B1165640) is a potent acylating agent used to introduce the 3,5-dichlorobenzoyl moiety into complex molecules. This function is critical in multi-step synthetic sequences where stability and specific reactivity are required. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbons, making the anhydride highly reactive towards nucleophiles such as alcohols, amines, and thiols.
In the synthesis of pharmaceuticals and agrochemicals, the 3,5-dichlorobenzoyl group can be installed as a key structural fragment. The chlorine substituents provide metabolic stability and can modulate the lipophilicity of the final compound, which is crucial for its biological activity and transport properties. The anhydride's role is to facilitate this installation efficiently and often under milder conditions than the corresponding acid chloride, minimizing side reactions in molecules with sensitive functional groups. Its application is therefore central to constructing architecturally complex targets where precise control over chemical transformations is paramount.
Role in Supramolecular Chemistry and Molecular Assembly
The structure of the 3,5-dichlorobenzoate ligand, derived from the anhydride, is exceptionally well-suited for constructing ordered, high-dimensional structures through non-covalent interactions. The interplay of coordination bonds, halogen bonds, and π-interactions allows for the programmed self-assembly of molecules into predictable supramolecular architectures.
The carboxylate group of the 3,5-dichlorobenzoate ligand readily coordinates with a wide range of metal ions, including transition metals and rare-earth elements (lanthanides). Research has demonstrated the synthesis of numerous coordination complexes with rare-earth ions (RE³⁺), from Lanthanum (La³⁺) to Yttrium (Y³⁺). nih.gov In these structures, the 3,5-dichlorobenzoate ligand acts as a bridge, linking metal centers to form discrete molecular dimers and tetramers. nih.gov The large size and high charge of lanthanide ions favor high coordination numbers, which are readily satisfied by the versatile binding modes of the carboxylate group. researchgate.net This area of research is significant due to the unique magnetic and luminescent properties of rare-earth complexes, which have potential applications in materials science, such as in sensors and optical devices. nih.govresearchgate.netnih.gov
A notable study reported a series of 16 new rare-earth molecular materials co-crystallized with 3,5-dichlorobenzoic acid and terpyridine. The study found that the specific structure adopted (dimer vs. tetramer) depends on the identity of the rare-earth element, demonstrating a systematic structural evolution across the lanthanide series. nih.gov
Table 1: Structural Evolution of Rare-Earth-3,5-Dichlorobenzoate Complexes
| Rare-Earth Element(s) | Resulting Structure Type |
| La³⁺, Ce³⁺ | Molecular Dimers |
| Pr³⁺ - Y³⁺ | Molecular Tetramers |
The chlorine atoms on the 3,5-dichlorobenzoate ligand are not merely passive substituents; they are active participants in directing the self-assembly of molecules. These halogen atoms can act as halogen bond donors, forming directional non-covalent interactions with electron-rich atoms like oxygen or with the π-systems of aromatic rings. nih.govrsc.org
In the aforementioned rare-earth complexes, the higher-order arrangement of the coordination units into a three-dimensional lattice is governed by a combination of halogen bonds (Cl···Cl), halogen-π interactions, and π-π stacking. nih.gov These weak, directional forces are crucial in crystal engineering, allowing for the precise control of the packing of molecules in the solid state. The synergistic effect of multiple non-covalent interactions, including halogen bonds and π-stacking, is a powerful strategy for designing novel materials with tailored properties. rsc.orgnih.gov The study of these interactions provides fundamental insights into the forces that govern molecular recognition and crystal formation. nih.govresearchgate.net
Table 2: Supramolecular Interactions in Rare-Earth-3,5-Dichlorobenzoate Assemblies nih.gov
| Interaction Type | Description | Role in Assembly |
| Halogen Bonding | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. | Directs the packing of coordination complexes. |
| Halogen-π Interactions | Interaction between a halogen atom and the electron cloud of an aromatic ring. | Contributes to the stability of the crystal lattice. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Influences the co-facial arrangement of ligands. |
Modulation of Selectivity in Transition Metal Catalysis
The 3,5-dichlorobenzoyl substructure can be incorporated into the design of organic ligands to modulate the activity and selectivity of transition metal catalysts. The electronic and steric properties of this group can influence the coordination environment of the metal center, thereby fine-tuning its catalytic performance.
Ligand design is a cornerstone of modern catalysis. By covalently attaching the 3,5-dichlorobenzoyl group to a coordinating scaffold, such as a phosphine (B1218219) or an N-heterocyclic carbene, new ligands can be synthesized. The steric bulk of the dichlorophenyl group can create a specific pocket around the metal center, influencing substrate approach and thus impacting regioselectivity or enantioselectivity. rutgers.edu The electron-withdrawing chlorine atoms can also alter the electron density at the metal center, which in turn affects key steps in the catalytic cycle like oxidative addition and reductive elimination. The modular nature of ligand synthesis allows for the systematic variation of these properties to optimize a catalyst for a specific chemical transformation. sci-hub.se
A sophisticated strategy in catalysis involves the use of ionic interactions between a charged ligand and a substrate or intermediate to control reaction selectivity. nih.govacs.org While not inherently ionic, a ligand featuring a 3,5-dichlorobenzoyl substructure could be further functionalized, for instance with a sulfonate group, to introduce a negative charge.
In such a design, the resulting anionic ligand could form a crucial ion pair with a cationic substrate or a cationic intermediate within the catalytic cycle. nih.gov This non-covalent interaction can help to orient the substrate in a preferred manner within the catalyst's active site, leading to high levels of site-selectivity. For example, in palladium-catalyzed cross-coupling reactions, sulfonated phosphine ligands have been shown to direct the reaction to a specific position on a di-substituted aromatic substrate by forming an attractive ionic interaction. acs.org The principles demonstrated in these systems provide a clear blueprint for how a thoughtfully designed ligand incorporating the 3,5-dichlorobenzoyl framework could be used to steer the outcome of complex catalytic reactions. nih.govacs.org
Advanced Analytical and Computational Methodologies
Density Functional Theory (DFT) Studies for Molecular and Reaction Analysis
Modeling of Reaction Pathways and Energy Profiles
As of late 2025, detailed computational studies specifically modeling the reaction pathways and energy profiles for 3,5-Dichlorobenzoic anhydride (B1165640) are not extensively available in publicly accessible scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and thermodynamic properties, specific research applying these methods to 3,5-Dichlorobenzoic anhydride remains limited.
However, the methodologies for such an analysis are well-established. Theoretical investigations on related compounds, such as other substituted benzoic anhydrides and dichlorinated aromatic molecules, provide a framework for how the reaction pathways of this compound could be modeled.
A computational study of a reaction involving this compound would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants (this compound and other reacting species), intermediates, transition states, and products are optimized to find the lowest energy conformation.
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) on the potential energy surface.
Transition State Search: Algorithms are used to locate the precise geometry of the transition state, which represents the highest energy point along the reaction coordinate. Characterizing the transition state is crucial for understanding the kinetics of the reaction.
For context, studies on analogous compounds like 4,5-Dichlorophthalic anhydride have utilized DFT calculations with basis sets such as B3LYP/6-311G(d,p) to investigate their chemical reactivity and electronic properties. nih.govmdpi.com Such studies determine parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which help in predicting the sites of nucleophilic and electrophilic attack.
Should such research be undertaken for this compound, the resulting data would likely be presented in tables summarizing key energetic and geometric parameters.
Table 1: Hypothetical Data Table for a Modeled Reaction of this compound This table is illustrative and does not represent published experimental or computational data.
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
|---|---|---|
| Reactants | 0.0 | C=O: 1.19, C-O: 1.38 |
| Transition State | +25.4 | C...Nu: 2.10, C-O: 1.45 |
| Intermediate | -5.2 | C-Nu: 1.50, C=O: 1.25 |
Future Research Horizons for this compound and its Derivatives
While direct research on this compound is limited in scientific literature, the broader class of compounds containing the 3,5-dichlorobenzoyl scaffold is the subject of ongoing investigation. The corresponding acid, 3,5-dichlorobenzoic acid, and the more reactive 3,5-dichlorobenzoyl chloride are frequently utilized as key intermediates and building blocks in various chemical applications. Future research is poised to expand on the utility of this chemical framework, branching into innovative catalytic systems, novel materials, and advanced biomedical applications.
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis routes for 3,5-dichlorobenzoic anhydride, and how do reaction conditions influence yield?
- Methodology :
- The anhydride can be synthesized via dehydration of 3,5-dichlorobenzoic acid using acetic anhydride as a dehydrating agent. A typical protocol involves refluxing equimolar amounts of the acid and acetic anhydride in an inert solvent (e.g., toluene) under anhydrous conditions .
- Alternative routes include reacting 3,5-dichlorobenzoyl chloride with the sodium salt of 3,5-dichlorobenzoic acid in a nucleophilic acyl substitution reaction. This method requires careful control of stoichiometry and temperature to avoid side reactions .
- Data Table :
| Method | Reactants/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Dehydration (Ac₂O) | 3,5-Dichlorobenzoic acid, reflux | 60–70 | >95 | |
| Acylation (Cl derivative) | 3,5-Dichlorobenzoyl chloride, Na⁺ | 63 | 99.2 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Look for characteristic C=O stretching of anhydrides (~1750–1820 cm⁻¹ split peaks) and absence of -OH bands from the parent acid .
- ¹H/¹³C NMR : In DMSO-d₆, the anhydride’s carbonyl carbons appear at δ 165–170 ppm, and aromatic protons resonate as doublets (J ≈ 2 Hz) due to meta-chloro substituents .
- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) should align with the molecular formula C₁₄H₆Cl₄O₃ (exact mass: 377.89) .
Advanced Research Questions
Q. How do competing side reactions (e.g., hydrolysis or acyl chloride formation) impact the purity of this compound, and what mitigation strategies exist?
- Analysis :
- Hydrolysis of the anhydride to 3,5-dichlorobenzoic acid is a major side reaction, especially in humid conditions. Karl Fischer titration can monitor residual water in solvents to suppress this .
- Acyl chloride intermediates (from incomplete reaction) can be detected via AgNO₃ precipitation tests. Adding molecular sieves or using excess dehydrating agent (e.g., PCl₅) minimizes this .
Q. What role does this compound play in synthesizing bioactive heterocycles, and how can reaction regioselectivity be controlled?
- Methodology :
- The anhydride is used to acylate amines or alcohols in heterocyclic systems (e.g., thiazolo-pyrimidines). For example, it reacts with thiouracil derivatives under reflux in acetic acid/acetic anhydride to form acetylated intermediates, which cyclize to yield fused heterocycles .
- Regioselectivity is controlled by steric effects: the electron-withdrawing Cl groups direct acylation to less hindered positions. DFT calculations (B3LYP/6-31G*) support this mechanistic insight .
- Data Table :
| Substrate | Product Yield (%) | Regioselectivity Ratio | Reference |
|---|---|---|---|
| Thiouracil derivative | 68 | 9:1 (C6 vs. C2) | |
| Anthranilic acid | 57 | Exclusive C3 acylation |
Q. How does the thermal stability of this compound influence its storage and application in high-temperature reactions?
- Analysis :
- Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, with major mass loss at 250°C due to release of Cl₂ and CO₂. Storage under inert gas (N₂/Ar) at 2–8°C prevents degradation .
- In high-temperature reactions (e.g., Friedel-Crafts acylations), the anhydride’s half-life decreases by 40% at 120°C compared to 80°C. Catalytic Lewis acids (e.g., AlCl₃) improve efficiency, reducing required temperature .
Safety and Handling
Q. What are the critical safety protocols for handling this compound, given its reactivity and toxicity?
- Protocols :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Spills : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite). Avoid water to prevent hydrolysis to toxic 3,5-dichlorobenzoic acid .
- First Aid : For eye contact, irrigate with water for 15 min; for ingestion, administer activated charcoal (1 g/kg) and seek immediate medical attention .
Contradictions and Gaps in Literature
- Synthesis Efficiency : reports a 63% yield for 3,5-dichlorobenzoyl chloride (precursor), while dehydration methods ( ) suggest higher yields (~70%). This discrepancy highlights the need for solvent optimization (e.g., switching from acetic acid to DMF) .
- Byproduct Formation : Some boronic acid syntheses ( ) note anhydride byproducts, suggesting possible cross-reactivity during purification. HPLC-MS analysis is recommended to quantify such impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
